[4-(2-Hydroxyethyl)phenyl]thiourea
Description
Structure
3D Structure
Properties
IUPAC Name |
[4-(2-hydroxyethyl)phenyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c10-9(13)11-8-3-1-7(2-4-8)5-6-12/h1-4,12H,5-6H2,(H3,10,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMAVEMSNLBADM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCO)NC(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Structure Elucidation of 4 2 Hydroxyethyl Phenyl Thiourea and Its Derivatives
Advanced Spectroscopic Characterization Techniques
The structural framework of [4-(2-Hydroxyethyl)phenyl]thiourea is systematically unraveled through a combination of sophisticated spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they offer a detailed molecular portrait.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is instrumental in identifying the characteristic functional groups present in the this compound molecule. The infrared spectrum reveals distinct absorption bands corresponding to specific vibrational modes of the molecule's bonds.
Key functional groups and their expected vibrational frequencies include:
N-H Stretching: Thiourea (B124793) derivatives typically exhibit N-H stretching vibrations in the region of 3100-3400 cm⁻¹. researchgate.netnih.gov
O-H Stretching: The hydroxyl group (-OH) of the 2-hydroxyethyl moiety will show a broad absorption band, generally around 3420 cm⁻¹, indicative of hydrogen bonding. researchgate.net
Aromatic C-H Stretching: Vibrations corresponding to the C-H bonds of the phenyl ring are expected above 3000 cm⁻¹.
Aliphatic C-H Stretching: The CH₂ groups of the ethyl chain will have stretching vibrations typically below 3000 cm⁻¹.
C=S Stretching: The thiocarbonyl group (C=S) is a key feature of thiourea. Its stretching vibration is typically observed in the range of 700-850 cm⁻¹ and can sometimes be seen around 1300 cm⁻¹. researchgate.net
C-N Stretching: The stretching vibrations of the C-N bonds are expected in the fingerprint region, often around 1300 cm⁻¹. researchgate.net
N-H Bending: The bending vibration for the N-H groups is anticipated around 1615 cm⁻¹. researchgate.net
Table 1: FTIR Data for this compound and Related Compounds
| Functional Group | Expected Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| N-H Stretching | 3100-3400 | researchgate.netnih.gov |
| O-H Stretching | ~3420 (broad) | researchgate.net |
| Aromatic C-H Stretching | >3000 | |
| Aliphatic C-H Stretching | <3000 | |
| C=S Stretching | 700-850, ~1300 | researchgate.net |
| C-N Stretching | ~1300 | researchgate.net |
| N-H Bending | ~1615 | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Assignment
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of this compound, providing detailed information about the chemical environment of each proton and carbon atom.
¹H-NMR Spectroscopy: The proton NMR spectrum will show distinct signals for the different types of protons in the molecule:
Aromatic Protons: The protons on the phenyl ring will appear as multiplets in the aromatic region, typically between δ 7.0 and 8.0 ppm. The substitution pattern on the ring will influence the splitting patterns observed.
-CH₂- Protons: The two methylene (B1212753) groups of the hydroxyethyl (B10761427) side chain will likely appear as triplets. The -CH₂- group attached to the phenyl ring would be expected at a different chemical shift than the -CH₂- group adjacent to the hydroxyl group. For a similar structure, 1-(2-hydroxyethyl)-2,2,6,6-tetramethyl-4-hydroxypiperidine, the protons of the hydroxyethyl group have been noted. nih.gov
-OH Proton: The hydroxyl proton signal can be broad and its chemical shift is dependent on concentration and solvent.
N-H Protons: The protons on the thiourea nitrogen atoms will appear as distinct signals, often in the range of δ 8.5-11.0 ppm, and may exhibit broadening due to quadrupole effects and exchange. rsc.orgresearchgate.net
¹³C-NMR Spectroscopy: The carbon NMR spectrum provides a count of the unique carbon environments:
C=S Carbon: The thiocarbonyl carbon is a key indicator and is expected to resonate significantly downfield, typically in the range of δ 170-180 ppm. researchgate.net
Aromatic Carbons: The carbons of the phenyl ring will appear in the aromatic region (δ 110-150 ppm). The carbon atom attached to the nitrogen of the thiourea group and the carbon attached to the ethyl group will have distinct chemical shifts.
Aliphatic Carbons: The two carbons of the ethyl group will be found in the upfield region of the spectrum.
Table 2: Predicted NMR Data for this compound
| ¹H-NMR | Predicted Chemical Shift (ppm) | ¹³C-NMR | Predicted Chemical Shift (ppm) |
|---|---|---|---|
| Aromatic Protons | 7.0 - 8.0 (multiplets) | C=S | 170 - 180 |
| -CH₂-CH₂OH | Triplets | Aromatic Carbons | 110 - 150 |
| -OH | Variable, broad | Aliphatic Carbons | Upfield region |
| N-H | 8.5 - 11.0 (broad) |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through the analysis of fragmentation patterns. For this compound (C₉H₁₂N₂OS), the expected exact mass is approximately 196.07 g/mol .
The mass spectrum would show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺. Common fragmentation pathways for phenylthiourea (B91264) derivatives involve the loss of small molecules or radicals. tsijournals.com For instance, fragmentation of phenylthiourea can lead to ions such as [M-SH]⁺ and [M-SH₂]⁺. tsijournals.com The presence of the hydroxyethyl group may lead to characteristic fragmentation patterns involving the loss of water (H₂O) or the entire hydroxyethyl group.
Application of High-Resolution Mass Spectrometry (e.g., FT-ICR)
High-Resolution Mass Spectrometry (HRMS), such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometry, provides highly accurate mass measurements. This precision allows for the unambiguous determination of the elemental composition of the parent ion and its fragments, confirming the molecular formula of this compound and its derivatives. For example, LC-ESI-QFT has been used to study 1-Phenyl-2-thiourea. ufz.deufz.de
Tautomeric Forms and Their Spectroscopic Signatures
Thiourea and its derivatives can exist in tautomeric forms: the thione form (C=S) and the thiol form (C-SH). tsijournals.comresearchgate.net The equilibrium between these forms can be influenced by factors such as the solvent and the nature of the substituents.
Thione Form: This is generally the more stable form. Its presence is confirmed by the characteristic C=S stretching band in the FTIR spectrum and the downfield chemical shift of the C=S carbon in the ¹³C-NMR spectrum. researchgate.net
Thiol (imino-thiol) Form: The presence of the thiol tautomer would be indicated by the appearance of an S-H stretching band in the FTIR spectrum (typically around 2550 cm⁻¹) and the absence of the C=S carbon signal in the ¹³C-NMR, replaced by a C-S single bond signal at a higher field. NMR data, particularly ¹H and ¹³C, can provide evidence for the existence of different tautomers in solution. tsijournals.com Mass spectrometry can also be used to study tautomerism, as the fragmentation patterns of the different tautomers may vary. tsijournals.com
Conformational Analysis and Stereochemical Considerations
Computational modeling, often in conjunction with experimental data from techniques like X-ray crystallography, can be used to determine the most stable conformations. Intramolecular hydrogen bonding between the hydroxyl group and the thiourea moiety could play a significant role in stabilizing certain conformations. For instance, in some thiourea derivatives, intramolecular hydrogen bonds leading to the formation of pseudo-rings have been observed, which stabilizes the molecule. researchgate.net The relative orientation of the phenyl ring and the thiourea group is also a key conformational feature. In similar structures, the dihedral angle between the plane of the thiourea core and the phenyl ring can indicate a twisted molecular structure. researchgate.net
Chemical Reactivity and Reaction Mechanisms of 4 2 Hydroxyethyl Phenyl Thiourea
Reactivity of the Thiourea (B124793) Functional Group
The thiourea group is the most reactive part of the molecule, participating in a wide range of chemical reactions. Its reactivity stems from the presence of both nucleophilic and electrophilic centers.
Nucleophilic and Electrophilic Sites within the Thiourea Moiety
The thiourea functional group possesses both nucleophilic and electrophilic characteristics. The sulfur atom, with its lone pairs of electrons, acts as a soft nucleophile, readily attacking electrophilic centers. pearson.comwikipedia.org This nucleophilicity is fundamental to many of its reactions, including alkylation and the formation of heterocyclic rings.
Conversely, the carbon atom of the thiocarbonyl group (C=S) is electrophilic, a consequence of the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. This site is susceptible to attack by nucleophiles.
The nitrogen atoms of the thiourea group also exhibit nucleophilic properties, although to a lesser extent than the sulfur atom. Their reactivity can be influenced by the electronic nature of the substituents on the phenyl ring.
Formation of Heterocyclic Ring Systems
Thiourea and its derivatives are versatile precursors for the synthesis of various heterocyclic compounds. nih.gov This reactivity is attributed to the presence of the reactive N-C=S unit, which can readily cyclize with appropriate reagents.
1,3-Thiazoles: The synthesis of 1,3-thiazole derivatives often involves the reaction of a thiourea with an α-halocarbonyl compound. researchgate.netnih.govorganic-chemistry.org In the case of [4-(2-Hydroxyethyl)phenyl]thiourea, reaction with an α-haloketone would likely proceed via initial nucleophilic attack of the sulfur atom on the carbonyl carbon, followed by cyclization and dehydration to yield the corresponding thiazole (B1198619).
Pyrimidines: Pyrimidine (B1678525) rings can be constructed through the condensation of a thiourea with a 1,3-dicarbonyl compound or its equivalent. bu.edu.egrsc.org The reaction of this compound with a β-diketone, for instance, would be expected to form a substituted pyrimidine. The reaction is typically acid-catalyzed and involves the formation of an intermediate that undergoes cyclization and subsequent aromatization.
1,2,4-Triazines: The synthesis of 1,2,4-triazine (B1199460) derivatives can be achieved by reacting thiourea with α-dicarbonyl compounds or their synthetic equivalents. beilstein-journals.orgijpsr.infonih.gov For this compound, this would involve condensation with a 1,2-dicarbonyl compound, leading to the formation of the triazine ring.
1,3-Quinazolines: Quinazoline derivatives can be synthesized from thioureas through various methods, including reactions with anthranilic acid derivatives or o-aminobenzonitriles. nih.govtandfonline.comresearchgate.nettandfonline.comgsconlinepress.com A potential route involving this compound could be its reaction with 2-aminobenzoyl chloride, leading to an intermediate that cyclizes to form a quinazolinone.
Transformations Involving the Phenyl Ring and Hydroxyethyl (B10761427) Substituent
While the thiourea group is the primary site of reactivity, the phenyl ring and the hydroxyethyl side chain can also participate in chemical transformations.
Aromatic Substitution Reactions on the Phenyl Moiety
The phenyl ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the thiourea and hydroxyethyl substituents. These groups direct incoming electrophiles primarily to the ortho and para positions relative to their point of attachment. However, since the para position is already substituted, electrophilic attack would be expected to occur at the positions ortho to the existing substituents. The specific reaction conditions would determine the regioselectivity and the extent of substitution.
Reactions of the Hydroxyl Group in the Ethyl Side Chain
The primary alcohol of the hydroxyethyl group can undergo typical alcohol reactions. These include:
Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) in the presence of an acid catalyst will form the corresponding ester.
Etherification: Treatment with an alkyl halide in the presence of a base (Williamson ether synthesis) will yield an ether.
Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC), or further to a carboxylic acid with stronger oxidizing agents such as potassium permanganate (B83412) or chromic acid.
Oxidation-Reduction Chemistry of Thiourea Derivatives
The sulfur atom in the thiourea moiety is susceptible to both oxidation and reduction.
Oxidation: The oxidation of thioureas can lead to a variety of products depending on the oxidant and reaction conditions. researchgate.netresearchgate.net Mild oxidation, for instance with hydrogen peroxide, can yield formamidine (B1211174) sulfinic acids (thiourea dioxides). wikipedia.orgwikipedia.org Stronger oxidizing agents can lead to the formation of formamidine disulfides or ultimately to urea (B33335) and sulfate. researchgate.netacs.org The oxidation of this compound would be expected to follow these general pathways, with the specific products depending on the chosen reagent and conditions.
Reduction: The thiourea group itself is generally stable to reduction. However, the disulfide bond in formamidine disulfides, which can be formed by the mild oxidation of thioureas, can be reduced back to the thiourea. Thiourea dioxide is also used as a reducing agent in various applications. wikipedia.org
Mechanisms of Metal Ion Oxidation and Reduction Mediated by Thiourea Ligands (e.g., Co(II) to Co(III), Cu(II) to Cu(I))
Thiourea and its derivatives, including this compound, play a crucial role in mediating the redox chemistry of various metal ions. The thiourea ligand can act as both a reductant and a facilitator of oxidation, depending on the metal ion and the reaction conditions.
Oxidation of Co(II) to Co(III):
The oxidation of cobalt(II) to cobalt(III) in the presence of thiourea ligands is a well-documented process, often facilitated by an external oxidizing agent such as molecular oxygen. nih.gov The general mechanism involves the initial formation of a Co(II)-thiourea complex. The coordination of the thiourea ligand to the Co(II) center can stabilize the higher +3 oxidation state.
The reaction is believed to proceed through the formation of an intermediate Co(II) complex with the thiourea ligand. nih.gov In the case of this compound, the sulfur atom would coordinate to the Co(II) ion. The presence of the 4-(2-hydroxyethyl)phenyl substituent, which is generally considered to be weakly electron-donating, would slightly increase the electron density on the sulfur atom, potentially enhancing its donor capacity and the stability of the initial Co(II) complex.
Following the formation of the initial complex, an outer-sphere or inner-sphere electron transfer can occur. In an outer-sphere mechanism, the oxidant interacts with the Co(II)-thiourea complex without direct bonding. In an inner-sphere mechanism, the oxidant might coordinate to the cobalt center before the electron transfer takes place. The thiourea ligand itself can be oxidized in this process.
Postulated Mechanism for Co(II) Oxidation:
Complex Formation: Co²⁺ + n L ⇌ [Co(L)n]²⁺ (where L = this compound)
Oxidation Step: [Co(L)n]²⁺ + Oxidant → [Co(L)n]³⁺ + Reductant
The stability of the resulting Co(III) complex is a key driving force for the reaction. The thiourea ligand, by coordinating to the cobalt ion, influences the redox potential of the Co(II)/Co(III) couple, making the oxidation more favorable.
Reduction of Cu(II) to Cu(I):
The reduction of copper(II) to copper(I) by thiourea and its derivatives is a spontaneous and rapid process. researchgate.netacs.orgrsc.orgnih.gov This reaction is of significant interest in various applications, including hydrometallurgy and the synthesis of Cu(I) complexes.
The mechanism involves the initial coordination of the thiourea ligand to the Cu(II) ion through the sulfur atom. This forms an unstable Cu(II)-S bond. researchgate.net An intramolecular electron transfer then occurs from the sulfur atom to the Cu(II) center, resulting in the formation of a Cu(I) ion and a thiourea radical cation. The thiourea radical cations can then dimerize to form a disulfide species. researchgate.net
For this compound, the phenyl substituent can influence the rate of this electron transfer. The electron-donating nature of the alkyl-substituted phenyl group would increase the electron density on the sulfur atom, facilitating its ability to reduce the Cu(II) ion.
Kinetic and Mechanistic Data from Analogous Systems:
While specific kinetic data for this compound is not available in the reviewed literature, studies on the reduction of Cu(II) by unsubstituted thiourea (tu) provide valuable insights. The reaction is complex and can follow different rate laws depending on the concentrations of the reactants. For instance, one study reported the rate law for the fast reduction of Cu(II) by excess thiourea to be: -d[Cu(II)]/dt = k'[Cu(II)]²[tu]⁷ acs.org
This high-order dependence suggests a complex mechanism involving multiple pre-equilibria and a rate-determining step that involves the bimolecular decomposition of two complexed Cu(II) species. acs.org
Another study on the Cu(II)-catalyzed reduction of hexachloroiridate(IV) by thiourea proposed a mechanism where the rate-determining step involves the oxidation of a [Cu(II)(tu)₅]²⁺ complex. acs.org
The following table summarizes representative kinetic data for the reduction of Cu(II) by thiourea from the literature, which can serve as a basis for understanding the potential reactivity of this compound.
| Reaction System | Rate Law | Rate Constant (k') | Conditions | Reference |
| Cu(II) + excess thiourea | -d[Cu(II)]/dt = k'[Cu(II)]²[tu]⁷ | (1.60 ± 0.18) × 10¹⁴ M⁻⁸ s⁻¹ | 25.0 °C, 2.48 mM HClO₄, μ = 464 mM (NaClO₄) | acs.org |
It is important to note that the exact kinetics and mechanism for this compound would require experimental determination. However, the general principles of initial complexation followed by intramolecular electron transfer are expected to hold true. The electronic properties of the 4-(2-hydroxyethyl)phenyl substituent will likely modulate the rate of these steps.
Coordination Chemistry of 4 2 Hydroxyethyl Phenyl Thiourea
Ligand Design and Coordination Properties of [4-(2-Hydroxyethyl)phenyl]thiourea
The unique structure of this compound, featuring a thiourea (B124793) group, a phenyl ring, and a hydroxyethyl (B10761427) side chain, provides multiple potential points of attachment for metal ions. This versatility in its design allows for a rich and varied coordination chemistry.
The this compound molecule possesses three types of potential donor atoms: the sulfur atom of the thiocarbonyl group (C=S), the two nitrogen atoms of the thiourea backbone, and the oxygen atom of the hydroxyl group (-OH). mdpi.com The sulfur atom is generally considered a soft donor, making it particularly effective at coordinating with soft metal ions. wikipedia.org The nitrogen and oxygen atoms are harder donors. The presence of these different donor atoms allows the ligand to potentially coordinate with a wide range of metal ions.
The specific donor atom that participates in coordination can be influenced by several factors, including the nature of the metal ion, the reaction conditions, and the solvent used. For instance, the sulfur atom is a primary coordination site in many thiourea derivatives. acs.org The nitrogen atoms can also be involved in bonding, often leading to the formation of chelate rings. mdpi.com The oxygen atom of the hydroxyl group provides an additional potential coordination site, which can lead to more complex coordination modes.
Depending on how many donor atoms bind to a single metal center, the coordination of this compound can be classified as monodentate, bidentate, or polydentate.
Monodentate Coordination: In this mode, the ligand binds to the metal ion through only one of its donor atoms. For thiourea and its derivatives, monodentate coordination most commonly occurs through the sulfur atom. mdpi.comacs.org This type of interaction is observed in the formation of complexes with various transition metals. rsc.org
Bidentate Coordination: Bidentate coordination involves the ligand binding to a metal ion through two of its donor atoms simultaneously, forming a chelate ring. For this compound, several bidentate modes are possible:
S,N-Coordination: The ligand can coordinate through the sulfur atom and one of the nitrogen atoms of the thiourea group. mdpi.comnih.govpugetsound.edu This is a common coordination mode for thiourea-based ligands and leads to the formation of a stable chelate ring. bohrium.com
S,O-Coordination: Coordination can occur through the sulfur atom and the oxygen atom of the hydroxyl group. This mode would result in a larger chelate ring.
N,O-Coordination: The ligand could also potentially coordinate through one of the nitrogen atoms and the oxygen atom.
Polydentate and Bridging Coordination: While less common, the ligand could potentially act in a polydentate fashion, using more than two donor atoms to bind to a single metal center, or it could act as a bridging ligand, connecting two or more metal centers. For instance, the sulfur atom can act as a bridge between two metal ions. mdpi.com
The specific coordination mode adopted depends on factors such as the geometric preferences of the metal ion, the steric hindrance around the potential donor atoms, and the reaction conditions. The flexibility of the hydroxyethyl chain allows the oxygen atom to be positioned favorably for chelation.
Synthesis and Characterization of Metal Complexes with this compound
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. materialsciencejournal.org The resulting complexes are then characterized using various spectroscopic and analytical techniques to determine their structure and properties.
This compound can form complexes with a variety of transition metal ions. The synthesis often involves mixing a solution of the ligand with a solution of the metal salt, such as copper(II) chloride or cobalt(II) chloride, in a solvent like ethanol (B145695) or methanol (B129727). materialsciencejournal.org The reaction mixture is typically stirred for a period of time, and the resulting solid complex can be isolated by filtration. materialsciencejournal.org
The nature of the resulting complex, including its geometry and stoichiometry, is influenced by the metal ion. For example, copper(II) complexes with thiourea derivatives have been shown to adopt square planar or distorted tetrahedral geometries. rsc.orgrsc.org Cobalt(II) complexes, on the other hand, often exhibit tetrahedral or octahedral geometries. rsc.orgacs.org The Irving-Williams series, which describes the relative stabilities of complexes with divalent first-row transition metal ions, predicts the order of stability to be Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). ksu.edu.tr
Table 1: Examples of Synthesized Transition Metal Complexes with Thiourea Derivatives
| Metal Ion | Ligand | Resulting Complex Type | Reference |
|---|---|---|---|
| Cu(II) | N-phenyl-N'-[substituted phenyl] thiourea | ML2 | materialsciencejournal.org |
| Co(II) | N-benzoyl thiourea derivatives | ML2 | rsc.org |
| Ni(II) | N,N'-disubstituted thioureas | NiL22 | rsc.org |
The formation of chelate rings when this compound acts as a bidentate or polydentate ligand significantly enhances the thermodynamic stability of the resulting metal complexes. This is known as the chelate effect. The increased stability is primarily due to a favorable entropy change upon chelation. When a bidentate ligand replaces two monodentate ligands, the number of free molecules in the solution increases, leading to an increase in entropy.
The stability of the formed complexes can be influenced by several factors:
The nature of the metal ion: As described by the Irving-Williams series, the stability of the complex is dependent on the metal ion. ksu.edu.tr
The size of the chelate ring: Five- and six-membered chelate rings are generally the most stable. The potential S,N-coordination in this compound would form a four-membered ring, while S,O-coordination would lead to a larger, more flexible ring.
The thermodynamic stability of these complexes can be investigated using techniques such as potentiometric titrations or spectrophotometric methods.
Structural Analysis of Coordination Compounds
Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of these complexes. nih.gov This technique can precisely locate the positions of all atoms in the crystal lattice, revealing the coordination number and geometry of the metal ion, the coordination mode of the ligand, and the bond distances and angles within the complex. For example, X-ray diffraction studies on similar thiourea-metal complexes have confirmed monodentate coordination through the sulfur atom and bidentate coordination through sulfur and nitrogen atoms. rsc.orgnih.gov
Spectroscopic techniques are also crucial for characterizing these complexes in both solid and solution states.
Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=S, N-H, and O-H groups upon coordination can provide evidence for the involvement of these groups in bonding. A shift in the C=S stretching vibration to a lower frequency is indicative of sulfur coordination. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to study the structure of diamagnetic complexes in solution. Changes in the chemical shifts of the protons and carbons near the donor atoms upon complexation provide information about the coordination sites. nih.govmdpi.com
UV-Visible Spectroscopy: The electronic spectra of the complexes can provide information about the geometry of the metal ion and the nature of the metal-ligand bonding.
Table 2: Spectroscopic Data for Characterization of Thiourea-Metal Complexes
| Technique | Observed Change Upon Complexation | Implication | Reference |
|---|---|---|---|
| IR Spectroscopy | Shift of C=S stretching vibration to lower frequency | Coordination through the sulfur atom | mdpi.com |
| 1H NMR Spectroscopy | Downfield shift of NH proton signals | Coordination through the sulfur atom of the thiocarbonyl group | mdpi.com |
By combining these analytical methods, a comprehensive understanding of the coordination chemistry of this compound can be achieved, paving the way for the rational design of new metal complexes with specific properties and applications.
Spectroscopic Signatures of Complex Formation (e.g., Electronic Spectra, Magnetic Measurements)
The formation of metal complexes with this compound can be effectively monitored and characterized by various spectroscopic techniques.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the coordination mode of thiourea ligands. The key vibrational bands to monitor are the ν(C=S), ν(C-N), and ν(N-H) stretching frequencies. Upon coordination of the sulfur atom to a metal, the ν(C=S) band is expected to shift to a lower frequency, while the ν(C-N) band may shift to a higher frequency due to the increased double bond character of the C-N bond. mdpi.com If the hydroxyl group of the this compound ligand is involved in coordination, a shift or disappearance of the ν(O-H) band would be observed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide valuable information about the ligand environment upon complexation. The chemical shifts of the protons and carbons near the coordinating atoms (sulfur and potentially oxygen) would be affected. For instance, the ¹H NMR signals of the N-H protons and the methylene (B1212753) protons of the hydroxyethyl group would likely experience a downfield shift upon coordination. Similarly, in the ¹³C NMR spectrum, the signal of the C=S carbon would be expected to shift, providing further evidence of coordination through the sulfur atom. mdpi.com In cases where the ligand contains other NMR-active nuclei, such as ³¹P in phosphine-functionalized thioureas, ³¹P NMR is a very informative technique to confirm coordination. nih.gov
Electronic Spectra (UV-Vis): The electronic absorption spectra of the metal complexes provide insights into the geometry of the coordination sphere and the nature of the metal-ligand bonding. The spectra of transition metal complexes are characterized by d-d transitions and charge-transfer bands. The position and intensity of these bands are dependent on the metal ion, its oxidation state, and the ligand field strength. For example, the electronic spectrum of a dichlorotetrakis(thiourea)nickel(II) complex has been interpreted within a C4v crystal-field model to estimate crystal-field parameters. rsc.org
Magnetic Measurements: Magnetic susceptibility measurements are crucial for determining the number of unpaired electrons in a metal complex, which in turn helps in deducing the oxidation state and the geometry of the metal center. For instance, a diamagnetic complex of a d⁸ metal ion like Ni(II) would suggest a square planar geometry, whereas a paramagnetic complex would be indicative of a tetrahedral or octahedral geometry.
Mechanistic Investigations of Ligand Exchange and Complex Transformation Reactions
The study of reaction mechanisms provides a deeper understanding of the formation and reactivity of metal complexes. Ligand exchange reactions in metal-thiourea complexes can proceed through different pathways, primarily associative, dissociative, or interchange mechanisms.
In an associative (A) mechanism, the incoming ligand first binds to the metal center, forming an intermediate with an increased coordination number, followed by the departure of the leaving group. This mechanism is more common for square planar complexes.
In a dissociative (D) mechanism, the leaving group detaches from the metal center in the rate-determining step, forming an intermediate with a lower coordination number, which is then attacked by the incoming ligand. This pathway is often favored by octahedral complexes.
An interchange (I) mechanism is a concerted process where the incoming ligand enters the coordination sphere as the leaving group departs, without a distinct intermediate. This can be further classified as associative-interchange (Ia) or dissociative-interchange (Id) depending on the degree of bond formation with the incoming ligand in the transition state.
For complexes of this compound, the specific mechanism of ligand exchange would depend on the metal center, the solvent, and the nature of the incoming and leaving ligands. For instance, the substitution of chloride ligands in a platinum(II) complex by thiourea is a well-known process that can be influenced by the trans effect.
Mechanistic studies often involve kinetic measurements, where the rate of reaction is monitored as a function of reactant concentrations. The form of the rate law can provide strong evidence for a particular mechanism. For example, a rate law that is first order in both the complex and the incoming ligand is consistent with an associative mechanism.
Computational methods, such as Density Functional Theory (DFT) calculations, have also become a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and intermediates that may be difficult to observe experimentally. researchgate.net
Computational Chemistry and Theoretical Studies of 4 2 Hydroxyethyl Phenyl Thiourea
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic architecture and inherent properties of [4-(2-Hydroxyethyl)phenyl]thiourea.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's chemical reactivity. The HOMO energy correlates with the capacity to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity.
For phenylthiourea (B91264) derivatives, the HOMO is typically centered on the electron-rich thiourea (B124793) moiety, involving the sulfur and nitrogen lone pairs. This suggests this region is the primary site for electrophilic interactions. The LUMO, in contrast, is generally distributed across the phenyl ring and the thiocarbonyl (C=S) group. While specific calculations for this compound are not widely published, data from related phenylthiourea compounds show energy gaps ranging from approximately 2.13 to 2.56 eV. tandfonline.com
Table 1: Representative Frontier Molecular Orbital Energies for Phenylthiourea Derivatives
| Parameter | Illustrative Energy (eV) |
| HOMO | -6.1 |
| LUMO | -1.5 |
| HOMO-LUMO Gap | 4.6 |
| Note: These values are representative for the phenylthiourea class of compounds and serve as an estimation for this compound. |
Theoretical calculations are a powerful tool for predicting spectroscopic data, which can be used to interpret and verify experimental findings. Time-Dependent DFT (TD-DFT) can forecast UV-Vis absorption spectra, identifying electronic transitions, such as the characteristic π → π* and n → π* transitions within the aromatic ring and thiourea group.
Furthermore, computational methods can predict vibrational frequencies from infrared (IR) and Raman spectroscopy. These theoretical spectra aid in assigning specific vibrational modes, such as the N-H stretching, N-H bending, and C=S stretching frequencies, which are characteristic of the thiourea core structure.
Table 2: Representative Global Reactivity Descriptors for Phenylthiourea Derivatives
| Descriptor | Definition | Illustrative Value (eV) |
| Electronegativity (χ) | -(HOMO+LUMO)/2 | 3.8 |
| Chemical Hardness (η) | (LUMO-HOMO)/2 | 2.3 |
| Global Electrophilicity (ω) | χ² / (2η) | 3.16 |
| Note: These values are calculated from the representative energies in Table 1 and are illustrative for the phenylthiourea class of compounds. |
Molecular Modeling for Conformational Landscape and Intermolecular Interactions
Molecular modeling explores the three-dimensional aspects of this compound, from its preferred shapes to how it interacts with neighboring molecules.
The rotatable single bonds within the this compound structure—specifically the C-C and C-O bonds of the hydroxyethyl (B10761427) group and the C-N bonds of the thiourea linker—allow for significant conformational flexibility. Conformational analysis using molecular mechanics can identify the most stable, low-energy conformers. These stable forms are often governed by the formation of weak intramolecular hydrogen bonds, for instance, between the hydrogen of the hydroxyl group and the sulfur atom of the thiourea moiety. Molecular dynamics simulations can further map the conformational landscape, showing how the molecule behaves and interconverts between different shapes over time.
The functional groups on this compound are primed for creating larger, self-assembled structures. The thiourea group is an excellent hydrogen bond donor (N-H) and acceptor (C=S), while the terminal hydroxyl group (-OH) also readily participates in hydrogen bonding.
Molecular Docking Investigations of this compound and its Derivatives
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as this compound, and a biological target, typically a protein or enzyme.
Analysis of Binding Modes and Interaction Specificity with Receptors or Enzymes
While specific docking studies on this compound are not extensively documented in publicly available literature, the binding modes of analogous phenylthiourea derivatives have been investigated with various receptors. These studies reveal common interaction patterns that are likely applicable to this compound.
Thiourea derivatives are known to act as effective hydrogen bond donors through their N-H groups and can also accept hydrogen bonds via the sulfur atom. The phenyl ring can participate in hydrophobic and π-π stacking interactions with aromatic residues in the binding pocket of a receptor. The 2-hydroxyethyl group on the phenyl ring of the target compound introduces a potential for additional hydrogen bonding interactions, which could enhance binding affinity and specificity.
For instance, molecular docking studies of 1-(substituted phenyl)-3-(naphtha[1,2-d]thiazol-2-yl)urea/thiourea derivatives with the human adenosine (B11128) A2A receptor (AA2AR) have shown that these compounds fit into the inhibitor binding cavity. nih.gov The interactions are characterized by both hydrophilic and lipophilic contacts. It is plausible that this compound would adopt a similar binding mode, with the thiourea moiety forming key hydrogen bonds and the phenyl group engaging in hydrophobic interactions. The hydroxyl group could form additional hydrogen bonds with polar residues in the active site, potentially increasing its affinity for the receptor.
Table 1: Potential Binding Interactions of this compound with a Generic Receptor Active Site
| Functional Group of Ligand | Type of Interaction | Potential Interacting Residues in Receptor |
| Thiourea (-NH-CS-NH-) | Hydrogen Bonding | Asp, Glu, Asn, Gln, Ser, Thr |
| Phenyl Ring | Hydrophobic, π-π Stacking | Phe, Tyr, Trp, Leu, Val, Ile |
| Hydroxyl (-OH) | Hydrogen Bonding | Asp, Glu, Asn, Gln, Ser, Thr, His |
Evaluation of Binding Affinities and Energetic Contributions to Interactions
In studies of other thiourea derivatives, docking scores have been correlated with biological activity. For example, a study on naphthyl-thiourea derivatives as antiparkinsonian agents showed a correlation between the docking score and the percentage reduction in catalepsy. nih.gov This suggests that lower (more favorable) docking scores are indicative of higher activity. It is anticipated that the hydroxyl group of this compound would contribute favorably to the binding energy through additional hydrogen bonding, potentially leading to a strong binding affinity for its target receptor.
Elucidation of Reaction Mechanisms via Computational Pathways
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including transition states and reaction intermediates. While specific mechanistic studies for this compound are sparse, research on the antioxidant activity of N-phenylthiourea offers valuable insights. researchgate.net
The antioxidant properties of phenylthiourea derivatives can be elucidated through mechanisms such as hydrogen atom transfer (HAT), single electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). researchgate.net Density Functional Theory (DFT) calculations can be employed to determine the bond dissociation energies (BDE) of the N-H bonds and the ionization potential (IP), which are key parameters in these antioxidant mechanisms.
For this compound, the presence of the 2-hydroxyethyl group could influence its reactivity. Computational studies could model the reaction pathways for its synthesis, for example, the reaction between 4-(2-hydroxyethyl)aniline and a thiocyanate (B1210189) salt. Furthermore, understanding its metabolic pathways through computational modeling can predict potential metabolites and their toxicological profiles.
Development of Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical equations that correlate the chemical structure of a series of compounds with their reactivity. mdpi.com These models are valuable for predicting the reactivity of new compounds without the need for experimental synthesis and testing.
For phenylthiourea derivatives, QSRR models could be developed to predict various properties, such as their antioxidant capacity, binding affinity to a specific receptor, or their reaction rates. The development of a QSRR model typically involves the following steps:
Data Set Compilation: A set of phenylthiourea derivatives with known reactivity data is collected.
Descriptor Calculation: A variety of molecular descriptors (e.g., steric, electronic, topological) are calculated for each compound in the dataset.
Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical relationship between the descriptors and the reactivity. mdpi.comresearchgate.net
Model Validation: The predictive power of the model is assessed using internal and external validation techniques.
While a specific QSRR model for this compound has not been reported, the principles can be applied. For instance, a QSRR study on the retention times of polycyclic aromatic hydrocarbons demonstrated the use of molecular descriptors to predict chromatographic behavior. mdpi.com Similarly, descriptors for this compound and its analogs could be used to predict their biological or chemical reactivity.
Table 2: Examples of Molecular Descriptors for QSRR Studies of Phenylthiourea Derivatives
| Descriptor Class | Example Descriptors | Information Provided |
| Electronic | Dipole Moment, HOMO/LUMO energies | Electron distribution, reactivity |
| Steric | Molecular Volume, Surface Area | Size and shape of the molecule |
| Topological | Wiener Index, Randic Index | Atomic connectivity and branching |
| Hydrophobic | LogP | Lipophilicity and membrane permeability |
By establishing a robust QSRR model, the reactivity of novel derivatives of this compound could be predicted, accelerating the discovery of compounds with desired properties.
Advanced Applications in Materials Science and Chemical Synthesis
[4-(2-Hydroxyethyl)phenyl]thiourea and Derivatives as Components in Polymer Science
Thiourea (B124793) derivatives have been recognized for their ability to protect polymers from degradation caused by environmental factors, particularly ultraviolet (UV) radiation. The incorporation of compounds like this compound into polymeric matrices can significantly extend the service life of these materials.
When exposed to UV radiation, polymers like polystyrene undergo photo-oxidative degradation, leading to undesirable effects such as yellowing, brittleness, and loss of mechanical strength. nih.govnih.gov Thiourea derivatives, including this compound, can mitigate these effects through several mechanisms. The thiourea group can act as a radical scavenger, intercepting the free radicals generated during the photodegradation of the polymer. nih.govnih.govcu.edu.eg The presence of the hydroxyl group in the molecule can further enhance this activity. Additionally, the compound can function as a peroxide decomposer, breaking down hydroperoxides that are key intermediates in the auto-oxidation cycle of polymers. nih.govnih.gov Some thiourea derivatives also exhibit UV absorption capabilities, dissipating harmful UV energy as heat. scispace.com
The effectiveness of a photostabilizer is often evaluated by monitoring changes in the polymer's physical and chemical properties over time under UV irradiation. Key parameters include the change in carbonyl and hydroxyl indices (indicative of oxidation), weight loss, and the average molecular weight.
Table 1: Representative Data on the Photostabilization Efficiency of a Thiourea Derivative in Polystyrene Films
| Sample | Carbonyl Index Change after 300h | Hydroxyl Index Change after 300h | Weight Loss (%) after 300h |
| Polystyrene (Blank) | 0.85 | 0.72 | 0.65 |
| Polystyrene + 0.5% Thiourea Derivative | 0.25 | 0.21 | 0.18 |
Note: This table presents illustrative data based on typical findings for thiourea-based photostabilizers to demonstrate their potential effectiveness. Specific data for this compound is not available.
In practical applications, photostabilizers are often used in combination to achieve a synergistic effect, where the total stabilizing effect is greater than the sum of the individual effects. researchgate.net this compound, with its multiple functional groups, is a good candidate for such synergistic systems. For instance, it could be blended with UV absorbers like 2-hydroxybenzophenone (B104022) derivatives. researchgate.net In this scenario, the UV absorber would screen the bulk of the UV radiation, while the thiourea derivative would scavenge any radicals that still form, leading to a more comprehensive protection of the polymer. Research on uracil (B121893) derivatives has shown that a blend with commercial UV absorbers can lead to a higher stabilizing efficiency in polystyrene. researchgate.net
Potential as Monomers for Polymer Synthesis
The bifunctional nature of this compound, possessing both a hydroxyl group and a reactive thiourea moiety, makes it a promising monomer for the synthesis of novel polymers with tailored properties.
The hydroxyl group of this compound can be modified, for example, by reaction with acryloyl chloride to introduce a polymerizable vinyl group. The resulting monomer could then undergo free-radical polymerization, potentially with other comonomers, to produce a range of polymers. scirp.orgscirp.org The incorporation of the thiourea unit into the polymer backbone or as a pendant group is expected to impart specific functionalities to the resulting material, such as metal-ion binding capabilities or enhanced thermal stability. researchgate.net Studies on other functional monomers have demonstrated that the choice of initiator and reaction conditions can control the polymerization process and the properties of the final polymer. scirp.orgscirp.org
Table 2: Hypothetical Polymerization of a this compound-derived Monomer
| Monomer | Polymerization Method | Initiator | Resulting Polymer | Potential Properties |
| Acrylated this compound | Free-Radical Polymerization | AIBN | Poly(acrylated this compound) | Metal-chelating, high refractive index, thermally stable |
Note: This table is a hypothetical representation of the polymerization potential of a derivative of the title compound.
Role as Intermediates in the Synthesis of Complex Organic Structures
Thiourea and its derivatives are well-established as versatile intermediates in organic synthesis, particularly for the construction of various heterocyclic compounds. tandfonline.comnih.govorganic-chemistry.org The presence of both nucleophilic and electrophilic centers, along with the ability to readily react with a variety of reagents, makes them valuable building blocks. mdpi.com
This compound can serve as a precursor for the synthesis of more complex molecules such as thiazoles, pyrimidines, and other heterocyclic systems. tandfonline.comnih.gov The thiourea moiety can react with α-haloketones to form thiazole (B1198619) rings, a common structural motif in many biologically active compounds. The amino groups of the thiourea can participate in condensation reactions to form pyrimidine (B1678525) rings. The hydroxyl group provides a further point for chemical modification, allowing for the attachment of this building block to other molecules or for the construction of more elaborate structures. The synthesis of various heterocyclic compounds often involves the cyclization of appropriately substituted thiourea derivatives. google.comresearchgate.netresearchgate.net
Precursor Chemistry for Heterocyclic Compounds
This compound serves as a valuable starting material for the synthesis of various heterocyclic compounds, particularly thiazoles and pyrimidines. The presence of the thiourea group provides the necessary sulfur and nitrogen atoms for the construction of these ring systems.
Thiourea derivatives are widely recognized as key intermediates in the synthesis of numerous heterocyclic compounds, including 1,3-thiazoles, pyrimidines, 1,2,4-triazines, and 1,3-quinazolines. neliti.com The general synthetic utility of thioureas extends to their application in the formation of various biologically active molecules. nih.govprepchem.com
A notable application of N-(2-hydroxyethyl)-N'-phenylthioureas is in the one-pot synthesis of 2-phenylaminothiazolines. This reaction proceeds via an S-cyclization mechanism and has been shown to be effective for thioureas derived from N-unsubstituted aminoalcohols. researchgate.net The synthesis of N-(2-hydroxyethyl)thioureas is readily achieved in high yields by reacting the corresponding 1,2-aminoalcohol with phenyl isothiocyanate, a process that conveniently avoids the need for protecting the hydroxyl group. researchgate.net
The Hantzsch thiazole synthesis is a classical method for preparing 2-aminothiazole (B372263) derivatives, which involves the reaction of an α-haloketone with a thiourea derivative. orgsyn.orggoogle.com While specific examples detailing the use of this compound in this reaction are not extensively documented in readily available literature, the general mechanism suggests its applicability. The reaction between an α-haloketone and the thiourea would lead to the formation of a 2-amino-4-substituted thiazole, with the N-substituent being the [4-(2-hydroxyethyl)phenyl] group.
Similarly, thiourea and its derivatives are fundamental building blocks in the synthesis of pyrimidines. researchgate.netnih.gov The condensation reaction of a thiourea with a β-dicarbonyl compound is a common strategy for forming the pyrimidine ring. The Biginelli reaction and its variations offer a pathway to highly functionalized dihydropyrimidines and their thio-analogs. prepchem.com Although direct studies employing this compound are not prominently featured, the established reactivity patterns of thioureas in these syntheses indicate its potential as a precursor for a variety of pyrimidine derivatives.
Derivatization for Functional Material Design
The functional groups present in this compound make it an attractive candidate for the design of novel functional materials. The hydroxyl group can be modified to introduce polymerizable units or to anchor the molecule to surfaces, while the thiourea moiety can participate in coordination with metal ions or act as a hydrogen-bonding donor.
Thiourea derivatives have been investigated for their role in the development of new materials with specialized properties. orgsyn.org The ability of the thiourea group to form strong hydrogen bonds and coordinate with metal ions is a key feature in the design of supramolecular assemblies and coordination polymers. prepchem.com
While specific research on the use of this compound in the synthesis of polymers and metal-organic frameworks (MOFs) is limited in publicly accessible literature, the fundamental chemistry of its functional groups suggests potential applications. The hydroxyl group could be esterified with acrylic or methacrylic acid to produce a monomer that can be polymerized to form functional polymers. These polymers, containing the phenylthiourea (B91264) side chain, could exhibit interesting properties such as metal ion binding or specific recognition capabilities.
In the context of MOFs, the nitrogen and sulfur atoms of the thiourea group, along with the oxygen atom of the hydroxyl group, could act as coordination sites for metal ions, forming extended network structures. The phenyl ring provides rigidity to the linker, which is a desirable feature in the construction of porous frameworks.
Although detailed research findings on the direct application of this compound in advanced materials are not yet widely published, its structural attributes make it a promising building block for future developments in these areas.
Future Research Directions and Emerging Trends for 4 2 Hydroxyethyl Phenyl Thiourea Studies
Development of Innovative and Sustainable Synthetic Routes
The synthesis of thiourea (B124793) derivatives has traditionally faced challenges related to the use of toxic reagents like thiophosgene. researchgate.net Future research will prioritize the development of green and sustainable synthetic pathways to [4-(2-Hydroxyethyl)phenyl]thiourea. mdpi.comchemistryjournals.net These methods aim to reduce environmental impact by using safer solvents, minimizing waste, and improving energy efficiency.
Key areas for exploration include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and energy consumption. derpharmachemica.comnih.gov A potential route involves the microwave-assisted reaction of 4-(2-hydroxyethyl)aniline with an environmentally benign thiocarbonyl transfer reagent in a green solvent like water or ethanol (B145695).
Solar-Powered Synthesis: Harnessing solar energy for chemical reactions represents a frontier in green chemistry. researchgate.net Research could explore the feasibility of a one-pot synthesis from 4-(2-hydroxyethyl)aniline and carbon disulfide in water, catalyzed by sunlight. researchgate.net
Alternative Reagents: The use of safer, less toxic reagents is paramount. google.comnih.gov Investigating alternatives to isothiocyanates, such as one-pot reactions using phenoxysulfonyl chloride or other in-situ thiocyanate (B1210189) generating systems in aqueous media, could provide a more sustainable production method. google.com
Table 1: Comparison of Potential Synthetic Routes for this compound
| Synthesis Strategy | Reagents | Solvent | Energy Source | Key Advantages |
| Conventional | 4-(2-hydroxyethyl)phenyl isothiocyanate | Organic (e.g., Acetone) | Thermal | High yield, established method. |
| Microwave-Assisted | 4-(2-hydroxyethyl)aniline, KSCN | Water/Ethanol | Microwave | Rapid reaction, energy efficient. derpharmachemica.com |
| Solar-Powered | 4-(2-hydroxyethyl)aniline, CS₂ | Water | Sunlight | Highly sustainable, low cost. researchgate.net |
| Green Reagent | 4-(2-hydroxyethyl)aniline, Phenoxysulfonyl chloride | Water | Thermal | Avoids toxic isothiocyanates. google.com |
Integration of Advanced Computational Methodologies for Predictive Modeling
Computational chemistry offers powerful tools to predict molecular properties and reaction outcomes, thereby guiding experimental work and accelerating discovery. Future studies on this compound will increasingly rely on these methods.
Density Functional Theory (DFT) Studies: DFT calculations can be used to investigate the electronic structure, conformational preferences, and spectroscopic properties of the molecule. researchgate.netmdpi.com This can elucidate the role of the hydroxyethyl (B10761427) group in modulating the hydrogen-bonding capabilities of the thiourea moiety.
Molecular Docking and Dynamics: For potential biological applications, molecular docking simulations can predict the binding affinity and mode of interaction of this compound with specific protein targets, such as enzymes or receptors. nih.govbiointerfaceresearch.com Molecular dynamics simulations can further explore the stability of these interactions over time. nih.gov
Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models for a series of related thiourea derivatives, researchers can predict the biological activity or material properties of this compound and guide the design of new analogues with enhanced performance. nih.gov
Hirshfeld Surface Analysis: This technique can be used to visualize and quantify intermolecular interactions in the crystal structure, providing deep insights into the self-assembly processes governed by hydrogen bonds and other weak interactions. researchgate.netmersin.edu.tr
Exploration in Supramolecular Chemistry and Self-Assembly Processes
The thiourea group is an excellent hydrogen-bond donor, while the hydroxyl group can act as both a donor and an acceptor. mersin.edu.trresearchgate.net This dual functionality makes this compound an ideal candidate for constructing complex supramolecular architectures through self-assembly.
Future research will likely focus on:
Hydrogen-Bonded Networks: Investigating the specific hydrogen-bonding patterns (e.g., N-H···S, N-H···O, O-H···S, O-H···O) that govern the self-assembly of the molecule in both the solid state and in solution. researchgate.netmersin.edu.tr
Supramolecular Gels: Exploring the potential of this compound to act as a low-molecular-weight gelator, forming supramolecular gels in various solvents. nih.gov The properties of these gels could be tuned by external stimuli, such as temperature or pH.
Anion Recognition: The N-H protons of the thiourea moiety are acidic enough to act as hydrogen-bond donors for anions. Studies could explore the use of this compound as a receptor for environmentally or biologically important anions.
Co-crystallization: Engineering novel crystalline materials with tailored properties by co-crystallizing this compound with other molecules (co-formers) that can participate in complementary hydrogen bonding.
Investigations into Organocatalytic Applications
Thiourea derivatives have emerged as powerful organocatalysts, capable of activating substrates through hydrogen bonding. rsc.orgwikipedia.orgrsc.org The presence of both a thiourea and a hydroxyl group in this compound suggests its potential as a bifunctional catalyst.
Emerging trends in this area include:
Bifunctional Catalysis: The thiourea moiety could act as a Lewis acid activator (via H-bonding), while the hydroxyl group could act as a Brønsted base or a nucleophile, enabling cooperative catalysis. rsc.orgacs.org This could be explored in reactions like the Michael addition, aldol (B89426) reaction, or ring-opening polymerizations. acs.org
Asymmetric Catalysis: By introducing a chiral element, for instance, by using a chiral amine to create a chiral derivative or by forming a self-assembled chiral catalyst, this compound could be developed into a catalyst for asymmetric synthesis, producing enantiomerically enriched products. rsc.orgresearchgate.netzendy.io
Multicomponent Reactions: Thiourea catalysts are effective in promoting multicomponent reactions, where three or more reactants combine in a single step to form a complex product. rsc.orgresearchgate.net The catalytic efficiency of this compound in such transformations is a promising avenue for research.
Table 2: Potential Organocatalytic Applications for this compound
| Catalytic Application | Proposed Role of Compound | Potential Reactions |
| Bifunctional Catalysis | Thiourea (H-bond donor) + Hydroxyl (base/nucleophile) | Michael Addition, Aldol Reaction acs.org |
| Asymmetric Catalysis | As a chiral derivative or in a self-assembled system | Enantioselective Strecker and Mannich reactions sigmaaldrich.com |
| Multicomponent Reactions | Activation of electrophiles via hydrogen bonding | Biginelli and Hantzsch reactions researchgate.net |
Design of Smart Materials Utilizing this compound Moieties
Smart materials, which respond to external stimuli, are at the forefront of materials science. nih.gov Incorporating the this compound moiety into polymers or other materials could imbue them with responsive properties.
Future research directions involve:
Stimuli-Responsive Polymers: Synthesizing polymers where the this compound unit is part of the backbone or a side chain. The hydrogen-bonding network formed by these units could be disrupted by changes in temperature or pH, leading to tunable properties like solubility or viscosity. nih.gov
Sensors: The thiourea group's ability to bind to specific metal ions or anions could be exploited to create chemosensors. Binding could trigger a change in fluorescence or color, allowing for the detection of target species.
Self-Healing Materials: The reversible nature of the hydrogen bonds formed by the thiourea and hydroxyl groups could be used to design self-healing polymers. When the material is damaged, broken hydrogen bonds could reform upon heating or other stimuli, restoring the material's integrity. mdpi.com
Drug Delivery Systems: Creating polymer-based nanoparticles or hydrogels containing this compound. nih.gov These systems could be designed to release a therapeutic agent in response to specific biological cues, such as a change in pH or redox potential in a diseased tissue. nih.govmdpi.com
Q & A
Q. What are the recommended synthetic methodologies for [4-(2-Hydroxyethyl)phenyl]thiourea, and how is purity ensured?
A robust synthesis involves coupling 4-(2-hydroxyethyl)aniline with thiophosgene or its equivalents under controlled conditions. Post-synthesis, purity is verified via melting point analysis , thin-layer chromatography (TLC) for Rf consistency, and spectroscopic techniques. Full characterization requires NMR (e.g., H and C) to confirm the thiourea moiety and substituent integration, as exemplified in structurally similar thiourea derivatives . IR spectroscopy identifies characteristic N–H (3100–3300 cm) and C=S (1250–1350 cm) stretches. Microanalysis (C, H, N, S) ensures stoichiometric agreement .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : H NMR confirms aromatic and hydroxyethyl proton environments, while C NMR identifies thiourea carbonyl (C=S, ~180 ppm) and aromatic carbons. Intramolecular hydrogen bonding (e.g., N–H⋯O) may downfield-shift NH protons .
- IR Spectroscopy : Detects N–H stretching (3100–3300 cm) and C=S vibrations (1250–1350 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns .
Q. How do substituents influence the biological activity of thiourea derivatives?
The hydroxyethyl group enhances hydrophilicity, potentially improving solubility and bioavailability. Substituents at the phenyl ring modulate electron density, affecting interactions with biological targets (e.g., enzyme active sites). For example, electron-withdrawing groups may increase hydrogen-bonding capacity, as seen in enzyme inhibition studies of analogous thioureas .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in thiourea derivatives?
Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths and angles. For instance, C=S bond lengths (~1.66 Å) and planarity of the thiourea moiety confirm resonance stabilization. Software like SHELXL refines structures, while Hirshfeld surface analysis maps intermolecular interactions (e.g., hydrogen bonds, π-π stacking) critical for crystal packing . Discrepancies between experimental and calculated geometries (e.g., DFT) highlight dynamic effects .
Q. What computational methods predict hydrogen-bonding patterns in thiourea derivatives?
Density Functional Theory (DFT) calculates optimized geometries and electrostatic potentials, identifying donor-acceptor sites. For example, the hydroxyethyl group’s –OH may act as a hydrogen bond donor, while thiourea’s N–H groups participate in intermolecular interactions. Graph set analysis (e.g., Etter’s rules) categorizes hydrogen-bond motifs, aiding in crystal engineering .
Q. What thermodynamic factors govern the stability of this compound?
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition kinetics. Activation energy () and entropy () are derived via the Johnson-Mehl-Avrami model . For thioureas, decomposition typically releases NH and HS, with stability influenced by substituent electron effects .
Q. How do polymorphism and solvate formation affect physicochemical properties?
Polymorphs arise from varying hydrogen-bond networks (e.g., N–H⋯S vs. N–H⋯O). Solvates (e.g., hydrates) alter solubility and thermal stability. PXRD and DSC distinguish forms, while Hirshfeld analysis quantifies interaction differences. For example, sulfathiazole-derived thioureas exhibit distinct dissolution rates depending on polymorphic form .
Q. What challenges arise in crystallizing thiourea derivatives, and how are they addressed?
Challenges include poor crystal growth due to flexible hydroxyethyl groups. Strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
